molecular formula C12H17NO2 B8008818 3-((4-Ethoxyphenoxy)methyl)azetidine

3-((4-Ethoxyphenoxy)methyl)azetidine

Cat. No.: B8008818
M. Wt: 207.27 g/mol
InChI Key: WODHRLUIGLNUCT-UHFFFAOYSA-N
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Description

3-((4-Ethoxyphenoxy)methyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Ethoxyphenoxy)methyl)azetidine typically involves the reaction of azetidine with 4-ethoxyphenol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 4-ethoxyphenol, followed by nucleophilic substitution with azetidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-((4-Ethoxyphenoxy)methyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses .

Mechanism of Action

The mechanism of action of 3-((4-Ethoxyphenoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Ethoxyphenoxy)methyl)azetidine stands out due to its balanced ring strain and stability, making it easier to handle and more versatile in various chemical reactions compared to aziridines. Its unique functional groups also provide additional sites for chemical modification, enhancing its applicability in diverse fields .

Properties

IUPAC Name

3-[(4-ethoxyphenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-14-11-3-5-12(6-4-11)15-9-10-7-13-8-10/h3-6,10,13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODHRLUIGLNUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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